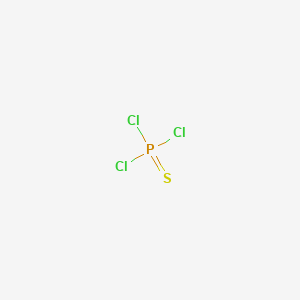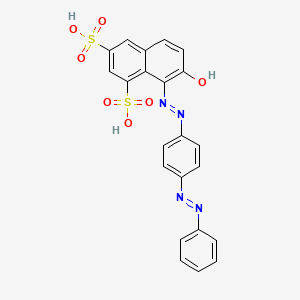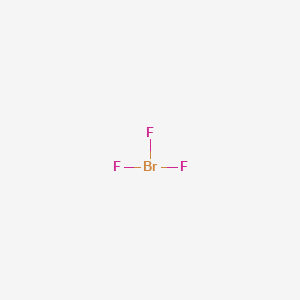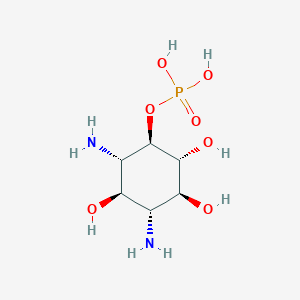
克罗瓜奈米
描述
Cloguanamil is a chemical compound known for its antimalarial activity. It belongs to the class of guanylurea derivatives, which have shown extensive medical applications . The compound’s molecular formula is C₉H₈ClN₅O, and it has a molecular weight of 237.65 .
科学研究应用
氯胍酰胺在科学研究中具有多种应用:
化学: 它被用作研究胍脲类衍生物的电子结构和反应性的模型化合物.
生物学: 该化合物的抗疟活性使其成为研究疟疾和开发新型抗疟药物的宝贵工具.
作用机理
氯胍酰胺发挥抗疟作用的机制涉及抑制二氢叶酸还原酶,这种酶对于疟疾寄生虫中核苷酸的合成至关重要。 这种抑制破坏了寄生虫复制和生存的能力 . 涉及的分子靶标和途径包括叶酸生物合成途径,该途径对于寄生虫的生长和增殖至关重要 .
作用机制
Target of Action
It’s known that cloguanamil has been reported for its antimalarial activity . Therefore, it’s plausible that its targets could be proteins or enzymes essential for the survival and replication of malaria parasites.
Pharmacokinetics
These properties are crucial for understanding a drug’s bioavailability, its journey through the body, and its eventual elimination .
Result of Action
Given its reported antimalarial activity, it likely leads to the death of the malaria parasite, thereby alleviating the symptoms of malaria .
生化分析
Biochemical Properties
Cloguanamil plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in malaria treatment. It interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity. This inhibition disrupts the folate pathway, which is crucial for the synthesis of nucleotides and, consequently, DNA replication in the malaria parasite. By binding to DHFR, Cloguanamil prevents the reduction of dihydrofolate to tetrahydrofolate, thereby halting the parasite’s growth and proliferation .
Cellular Effects
Cloguanamil exerts various effects on different cell types and cellular processes. In malaria-infected cells, it disrupts the folate pathway, leading to impaired DNA synthesis and cell division. This results in the death of the parasite-infected cells. Additionally, Cloguanamil influences cell signaling pathways by modulating the activity of enzymes involved in folate metabolism. It also affects gene expression by altering the transcription of genes related to folate metabolism and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of Cloguanamil involves its binding to the active site of dihydrofolate reductase (DHFR). This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate. The inhibition of DHFR leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate. Consequently, DNA synthesis is impaired, leading to the death of the malaria parasite. Cloguanamil’s molecular mechanism also involves the inhibition of other enzymes in the folate pathway, further disrupting the parasite’s metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cloguanamil have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have shown that prolonged exposure to Cloguanamil can lead to adaptive resistance in malaria parasites. This resistance is often associated with mutations in the DHFR gene, which reduce the binding affinity of Cloguanamil to the enzyme. Despite this, Cloguanamil remains effective in short-term treatments, providing significant antimalarial activity .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of Cloguanamil vary with different dosages. At therapeutic doses, Cloguanamil effectively inhibits the growth of malaria parasites without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of Cloguanamil for safe and effective treatment. Threshold effects have also been noted, where a minimum concentration of Cloguanamil is required to achieve therapeutic efficacy .
Metabolic Pathways
Cloguanamil is involved in the folate metabolic pathway, where it inhibits the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of tetrahydrofolate levels. The reduced availability of tetrahydrofolate affects the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. Additionally, Cloguanamil may interact with other enzymes and cofactors in the folate pathway, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Cloguanamil is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Understanding the transport and distribution of Cloguanamil is crucial for optimizing its therapeutic potential and minimizing potential side effects .
Subcellular Localization
Cloguanamil’s subcellular localization plays a vital role in its activity and function. The compound is likely to be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on dihydrofolate reductase (DHFR). Targeting signals or post-translational modifications may guide Cloguanamil to these locations, ensuring its effective interaction with the enzyme. The subcellular localization of Cloguanamil is essential for understanding its mechanism of action and optimizing its therapeutic application .
准备方法
氯胍酰胺的合成涉及多个步骤。 一种常见的方法包括用胍与3-氯-4-氰基苯基异氰酸酯反应,形成所需的产物 . 反应条件通常包括使用二甲基甲酰胺等溶剂,温度约为80-100°C。工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
相似化合物的比较
氯胍酰胺在胍脲类衍生物中是独特的,因为它具有特定的抗疟活性。类似的化合物包括:
利达明: 用于抗腹泻和抗运动作用.
比克罗地尔: 以其在充血性心力衰竭中的血管扩张作用而闻名.
这些化合物与氯胍酰胺在结构上具有相似性,但在特定的治疗应用和作用机制方面有所不同。
属性
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-3-(diaminomethylidene)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-7-3-6(2-1-5(7)4-11)14-9(16)15-8(12)13/h1-3H,(H5,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBPSKVORXMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N=C(N)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176091 | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21702-93-2 | |
| Record name | Cloguanamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamimidoyl-1-(3-chloro-4-cyanophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOGUANAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24484LU3FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)






